H-Hyp-OMe hydrochloride

Catalog No.
S785341
CAS No.
40216-83-9
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Hyp-OMe hydrochloride

CAS Number

40216-83-9

Product Name

H-Hyp-OMe hydrochloride

IUPAC Name

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1

InChI Key

KLGSHNXEUZOKHH-JBUOLDKXSA-N

SMILES

Array

Synonyms

40216-83-9;(2S,4R)-methyl4-hydroxypyrrolidine-2-carboxylatehydrochloride;trans-4-Hydroxy-L-prolinemethylesterhydrochloride;L-4-Hydroxyprolinemethylesterhydrochloride;Methyl(2S,4R)-4-hydroxypyrrolidine-2-carboxylateHydrochloride;MFCD00080855;144527-44-6;481704-21-6;ST059609;TRANS-4-HYDROXY-L-PROLINEMETHYLESTERHCL;H-HYP-OMEHCL;Trans-4-Hydroxy-L-ProlineMethylEster,HydrochlorideSalt;1-tert-Butyl2-Methyl(2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate;methyl(2S,4R)-4-hydroxypyrrolidine-2-carboxylate,chloride;H-Hyp-OMe-HCl;Hyp-OMe.HCl;L-HYDROXYPROLINEMETHYLESTERHYDROCHLORIDE;KSC235M8H;30681_ALDRICH;SCHEMBL133898;CHEMBL552640;30681_FLUKA;CTK1D5683;KLGSHNXEUZOKHH-JBUOLDKXSA-N;MolPort-000-882-229

Canonical SMILES

COC(=O)C1CC(C[NH2+]1)O.[Cl-]

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C[NH2+]1)O.[Cl-]

The exact mass of the compound (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-4-Hydroxy-L-proline methyl ester hydrochloride (CAS 40216-83-9), commonly designated as H-Hyp-OMe·HCl, is a C-terminally protected, highly soluble chiral building block essential for advanced organic synthesis . It is a fundamental precursor in solution-phase peptide synthesis (SPPS), the construction of PROTAC and antibody-drug conjugate (ADC) linkers, and the industrial manufacturing of complex active pharmaceutical ingredients (APIs) . By masking the carboxylic acid as a methyl ester and stabilizing the secondary amine as a hydrochloride salt, this compound provides a weighable, shelf-stable intermediate that readily dissolves in standard organic solvents. This overcomes the severe handling and solubility limitations inherent to zwitterionic free amino acids, making it a critical raw material for scalable, high-yield manufacturing.

Attempting to substitute H-Hyp-OMe·HCl with the free acid (L-hydroxyproline) or alternative esters (such as tert-butyl or benzyl esters) frequently derails synthetic workflows and decreases overall yield . The zwitterionic free acid lacks the necessary solubility in polar aprotic solvents required for efficient amide coupling, leading to sluggish kinetics, heterogeneous reaction mixtures, and incomplete conversions. Conversely, while tert-butyl and benzyl esters offer excellent organic solubility, their subsequent deprotection requires harsh acidic conditions (e.g., concentrated TFA) or catalytic hydrogenation (e.g., Pd/C with H2), respectively. These aggressive conditions are incompatible with complex molecules containing acid-sensitive protecting groups, reducible double bonds, or halogenated aromatics. The methyl ester's capacity for mild basic hydrolysis makes it a highly effective choice for advanced API synthesis where late-stage functional group tolerance is mandatory [1].

Enhanced Organic Solubility for Homogeneous Peptide Coupling

H-Hyp-OMe·HCl demonstrates excellent solubility in standard peptide synthesis solvents, readily achieving high concentrations in N,N-dimethylformamide (DMF) and dichloromethane (DCM) . In direct contrast, L-hydroxyproline free acid is zwitterionic and exhibits negligible solubility in DCM and poor solubility in DMF. This fundamental difference in solvation thermodynamics allows the methyl ester hydrochloride to participate in homogeneous coupling reactions with standard activating reagents (e.g., HBTU, EDC), achieving rapid kinetics and high coupling yields in solution-phase synthesis where the free acid would fail to react efficiently.

Evidence DimensionSolubility in polar aprotic solvents
Target Compound DataHighly soluble in DMF and DCM (>100 mg/mL)
Comparator Or BaselineL-Hydroxyproline free acid (virtually insoluble in DCM)
Quantified DifferenceOrders of magnitude increase in organic solubility
ConditionsStandard ambient temperature solvent dissolution for peptide coupling

High organic solubility is an absolute prerequisite for maintaining homogeneous reaction kinetics and achieving high yields in automated and solution-phase peptide synthesis.

Mild Basic Hydrolysis for Orthogonal Deprotection

The methyl ester of H-Hyp-OMe·HCl is selectively cleaved via mild saponification (e.g., using 3.2 M LiOH at 5–10 °C), cleanly unmasking the carboxylic acid[1]. When compared to H-Hyp-OtBu (which requires concentrated TFA) or H-Hyp-OBzl (which requires catalytic hydrogenation), the methyl ester provides a critical orthogonal pathway. During the synthesis of complex APIs, this mild basic cleavage preserves delicate structural features such as halogenated quinolines and reducible alkenes that would be degraded or reduced by the deprotection conditions required for tert-butyl or benzyl esters.

Evidence DimensionDeprotection conditions and functional group tolerance
Target Compound DataDeprotection via mild aqueous base (LiOH)
Comparator Or BaselineH-Hyp-OtBu (requires strong acid) / H-Hyp-OBzl (requires hydrogenation)
Quantified DifferenceComplete preservation of acid-sensitive and reducible functional groups during C-terminal unmasking
ConditionsLate-stage deprotection in multi-step API synthesis

Enables the selective C-terminal unmasking of advanced intermediates without destroying sensitive pharmacophores, directly reducing late-stage synthetic failures.

Hydrochloride Salt Stabilization Against Spontaneous Cyclization

Amino acid esters, particularly secondary amines like proline and hydroxyproline derivatives, are highly prone to spontaneous intermolecular condensation to form diketopiperazines (DKPs) when stored or handled as free bases [1]. By procuring H-Hyp-OMe as a hydrochloride salt, the secondary amine is protonated, completely inhibiting this nucleophilic attack [2]. Compared to the free base form, which degrades rapidly at room temperature, H-Hyp-OMe·HCl maintains exceptional purity over extended storage periods, ensuring precise stoichiometric control during subsequent coupling steps.

Evidence DimensionStorage stability and prevention of cyclization
Target Compound DataH-Hyp-OMe·HCl (stable, prevents cyclization)
Comparator Or BaselineH-Hyp-OMe free base (rapid degradation via DKP formation)
Quantified DifferenceElimination of spontaneous intermolecular condensation
ConditionsLong-term storage and handling at room temperature

Procuring the hydrochloride salt eliminates degradation-related batch variability, ensuring reliable reagent stoichiometry and reproducible manufacturing.

Regiocontrol in O-Arylation and Ether Synthesis

In the synthesis of 4-quinolinyl ethers and related building blocks, the secondary amine of H-Hyp-OMe·HCl can be transiently protected to allow exclusive reaction at the C4-hydroxyl group [1]. When subjected to sulfone-mediated SNAr or direct etherification, the C-terminally protected ester ensures the reaction proceeds with high regioselectivity, yielding >80% of the desired O-aryl product. Attempting similar functionalization on the unprotected free acid leads to complex mixtures due to competing reactions at the carboxylate and severe solubility constraints, drastically reducing the isolated yield of the target ether.

Evidence DimensionRegioselective O-arylation yield
Target Compound DataC-terminally protected H-Hyp-OMe (>80% regioselective O-arylation yield)
Comparator Or BaselineUnprotected L-hydroxyproline (poor yield, complex mixture)
Quantified DifferenceSignificant increase in target ether yield and purity
ConditionsSNAr reaction with heteroaryl chlorides or sulfones

C-terminal protection is essential for directing reactivity exclusively to the hydroxyl group, streamlining the production of critical linker and API intermediates.

Industrial Synthesis of Antiviral Active Pharmaceutical Ingredients

H-Hyp-OMe·HCl is a critical building block in the commercial synthesis of complex antiviral agents, such as the HCV protease inhibitor Faldaprevir [1]. Its procurement is justified by its compatibility with sulfone-mediated SNAr reactions for O-arylation at the C4 position, followed by mild LiOH saponification. This specific sequence allows for the construction of the core macrocyclic precursor without damaging the sensitive halogenated quinoline moiety, a feat not possible with free acids or acid-labile esters.

Assembly of PROTAC and ADC Linker Modules

In targeted protein degradation and targeted drug delivery, H-Hyp-OMe·HCl serves as a highly soluble, rigid, non-cleavable linker module . The orthogonal reactivity of its secondary amine and protected carboxylate allows chemists to sequentially attach E3 ligase ligands and target protein binders. The methyl ester ensures that the intermediate remains soluble in organic solvents during multiple coupling cycles before final deprotection.

Solution-Phase Synthesis of Peptidomimetics

For the large-scale solution-phase synthesis of modified peptides requiring hydroxyproline residues, H-Hyp-OMe·HCl is the preferred precursor [1]. Its hydrochloride salt form prevents premature diketopiperazine formation during storage, while its high solubility in DMF and DCM ensures rapid, homogeneous coupling kinetics. This provides a distinct process advantage over the zwitterionic free acid for maintaining high throughput and yield in industrial peptide manufacturing.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

181.0505709 Da

Monoisotopic Mass

181.0505709 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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